molecular formula C21H17N3O3S B2994034 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea CAS No. 329906-22-1

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea

Cat. No.: B2994034
CAS No.: 329906-22-1
M. Wt: 391.45
InChI Key: XDWZKAQZXRIWHZ-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a methoxyphenyl group connected through a urea linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea typically involves the following steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling with Hydroxyphenyl and Methoxyphenyl Groups: The benzo[d]thiazole intermediate is then reacted with 4-hydroxyphenyl isocyanate and 4-methoxyphenyl isocyanate under controlled conditions to form the desired urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, or other functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea: Lacks the methoxy group, which may affect its biological activity.

    1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-chlorophenyl)urea: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and applications.

Uniqueness

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea is unique due to the presence of both hydroxy and methoxy groups, which can influence its chemical reactivity and biological properties. This combination of functional groups may provide distinct advantages in specific applications, such as enhanced binding affinity to biological targets or improved solubility.

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-27-15-9-6-13(7-10-15)22-21(26)23-14-8-11-18(25)16(12-14)20-24-17-4-2-3-5-19(17)28-20/h2-12,25H,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWZKAQZXRIWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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